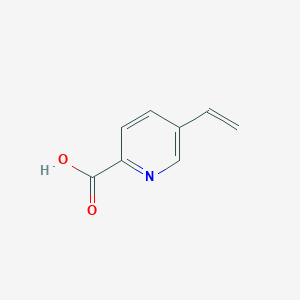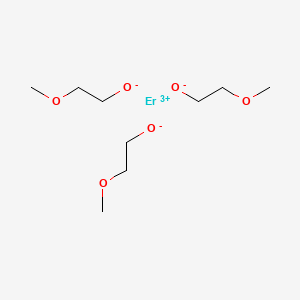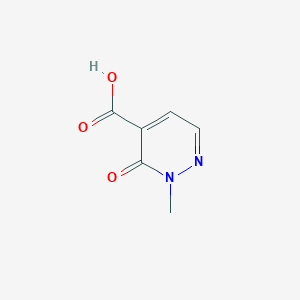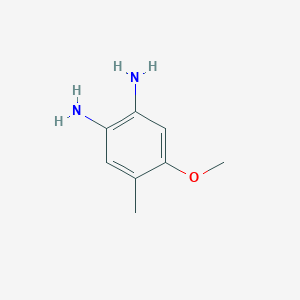
4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(phenanthren-9-YL)-1,3,2-dioxaborolane, also known as PhB(OMe)2, is a boron-containing compound that has been widely used in chemical research. This compound has unique properties that make it an attractive reagent for various applications, including organic synthesis, medicinal chemistry, and material science.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- The compound has been synthesized and studied for its structure and interactions. For example, Coombs et al. (2006) prepared 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane and analyzed its molecular structure through X-ray diffraction, finding no significant intra- or intermolecular interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Application in Synthesis of Biologically Active Compounds
- Büttner et al. (2007) demonstrated the use of a derivative of this compound as a building block for synthesizing biologically active derivatives, showcasing its utility in drug development (Büttner et al., 2007).
Development of Novel Materials
- Das et al. (2015) synthesized novel derivatives of this compound and highlighted their potential as intermediates for creating new materials for technologies like Liquid Crystal Displays (LCDs) and for exploring therapeutic options for Neurodegenerative diseases (Das et al., 2015).
Exploration in Organic Chemistry and Catalysis
- Spencer et al. (2002) focused on the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, providing insight into the compound's role in inhibiting serine proteases like thrombin (Spencer et al., 2002).
Investigation of Electrochemical Properties
- Tanigawa et al. (2016) conducted electrochemical analyses on sulfur-containing derivatives, uncovering new insights into the electrochemical behavior of organoboron compounds (Tanigawa et al., 2016).
Application in Fluorescence and Detection Techniques
- Nie et al. (2020) created a 4-substituted pyrene derivative using phenyl boronic ester, which exhibited high sensitivity and selectivity for hydrogen peroxide, demonstrating its application in biological detection and imaging (Nie et al., 2020).
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-phenanthren-9-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREWNAIHDLIYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623712 | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68572-88-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenanthren-9-yl-[1,3,2]dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68572-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-[1-oxo-3-(1-piperazinyl)propyl]-](/img/structure/B1629898.png)




![Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B1629908.png)







